![molecular formula C10H14O4 B2386532 Bicyclo[3.2.1]octane-1,5-dicarboxylic acid CAS No. 110371-23-8](/img/structure/B2386532.png)
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid
Overview
Description
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid is a chemical compound with the molecular formula C10H14O4 . It has a molecular weight of 198.22 and is a white solid . The IUPAC name for this compound is bicyclo [3.2.1]octane-1,5-dicarboxylic acid .
Synthesis Analysis
The synthesis of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . A solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approach to bicyclo octanes has also been described .Molecular Structure Analysis
The InChI code for Bicyclo[3.2.1]octane-1,5-dicarboxylic acid is 1S/C10H14O4/c11-7(12)9-2-1-3-10(6-9,5-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid is a white solid . It has a molecular weight of 198.22 . The compound should be stored at temperatures between 0-8°C .Scientific Research Applications
- Researchers have explored the synthesis of complex molecules using bicyclo[3.2.1]octane-1,5-dicarboxylic acid as a building block. For instance:
- A solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approach enables the facile synthesis of diversely functionalized ent-kaurene and cedrene-type skeletons .
- Strategies involving ring-closing metathesis and ruthenium-catalyzed enyne cycloisomerization have been employed to construct highly oxidized bicyclo[3.2.1]octane CD rings, as seen in the synthesis of aconitine .
- Bicyclo[3.2.1]octane-1,5-dicarboxylic acid derivatives exhibit interesting biological properties.
Chemical Synthesis and Cascade Reactions
Biologically Active Compounds
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Mechanism of Action
Target of Action
The primary targets of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid are currently unknown. The compound is a complex structure with potential applications in the field of drug discovery . .
Mode of Action
The exact mode of action of Bicyclo[32It is known that the compound is involved in multicomponent reactions that use α,β-unsaturated acylammonium intermediates . These intermediates are generated by the activation of unsaturated acyl chlorides, which cycle to form the bicyclo[3.2.1]octane fragment
Biochemical Pathways
The biochemical pathways affected by Bicyclo[32The compound is a key synthetic intermediate in several total syntheses , suggesting that it may influence multiple biochemical pathways. The downstream effects of these pathways are yet to be determined.
Result of Action
The molecular and cellular effects of Bicyclo[32Given the compound’s potential role in drug discovery , it is likely that it has significant molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[32The compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
properties
IUPAC Name |
bicyclo[3.2.1]octane-1,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-7(12)9-2-1-3-10(6-9,5-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMOJUFCQFNRQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid |
Synthesis routes and methods
Procedure details
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